molecular formula C8H16O2S B14739414 Propyl 3-ethylsulfanylpropanoate CAS No. 5402-69-7

Propyl 3-ethylsulfanylpropanoate

Cat. No.: B14739414
CAS No.: 5402-69-7
M. Wt: 176.28 g/mol
InChI Key: IDFKQOMCLOEQBB-UHFFFAOYSA-N
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Description

Propyl 3-ethylsulfanylpropanoate is an ester compound characterized by the presence of a propyl group attached to the oxygen atom of the ester functional group, and an ethylsulfanyl group attached to the third carbon of the propanoate chain. Esters are known for their pleasant odors and are often used in fragrances and flavorings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-ethylsulfanylpropanoate can be synthesized through the esterification reaction between 3-ethylsulfanylpropanoic acid and propanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .

Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of a strong acid catalyst and elevated temperatures helps to increase the reaction rate and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Propyl 3-ethylsulfanylpropanoate has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying ester reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor

Mechanism of Action

The mechanism of action of propyl 3-ethylsulfanylpropanoate involves its hydrolysis in biological systems to release 3-ethylsulfanylpropanoic acid and propanol. The ester linkage is susceptible to enzymatic cleavage by esterases, leading to the release of the active components. The ethylsulfanyl group can interact with various molecular targets, potentially affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: Propyl 3-ethylsulfanylpropanoate is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This sulfur-containing group can undergo specific reactions, such as oxidation, that are not possible with simple alkyl esters .

Properties

CAS No.

5402-69-7

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

propyl 3-ethylsulfanylpropanoate

InChI

InChI=1S/C8H16O2S/c1-3-6-10-8(9)5-7-11-4-2/h3-7H2,1-2H3

InChI Key

IDFKQOMCLOEQBB-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CCSCC

Origin of Product

United States

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